

Spectral Analysis of 2-Bromo-4-chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-methylaniline**

Cat. No.: **B125524**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4-chloro-6-methylaniline** (CAS Number: 146948-68-7). Due to the limited availability of public experimental spectral data for this specific compound, this document also includes data for the related isomer, 4-Bromo-2-chloro-6-methylaniline, for comparative purposes. The guide details generalized experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Compound Identification

Property	Value
Compound Name	2-Bromo-4-chloro-6-methylaniline
CAS Number	146948-68-7[1][2]
Molecular Formula	C ₇ H ₇ BrClN[1]
Molecular Weight	220.49 g/mol [1]
Melting Point	46-48°C[3]
Boiling Point	282.9°C at 760 mmHg[3]
Density	1.619 g/cm ³ [3]

Spectral Data

Experimental spectral data for **2-Bromo-4-chloro-6-methylaniline** is not readily available in public databases. Chemical suppliers may provide data such as NMR, HPLC, and LC-MS upon purchase. For informational purposes, the following sections present predicted spectral data and experimental data for a closely related isomer.

Mass Spectrometry (MS)

Target Compound: **2-Bromo-4-chloro-6-methylaniline** (Predicted)

A mass spectrum for **2-Bromo-4-chloro-6-methylaniline** would be expected to show a molecular ion peak cluster corresponding to its isotopic composition (presence of Bromine and Chlorine).

Isomer: 4-Bromo-2-chloro-6-methylaniline (Experimental GC-MS Data)

The following table summarizes the key peaks from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the isomer 4-Bromo-2-chloro-6-methylaniline.

m/z	Interpretation
221	Molecular ion $[M+2]^+$
219	Molecular ion $[M]^+$
140	$[M - Br]^+$
138	$[M - Br - H_2]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for **2-Bromo-4-chloro-6-methylaniline** is available from some chemical database suppliers. However, without experimental validation, these are for estimation purposes only.

¹H-NMR (Proton NMR)

The proton NMR spectrum of **2-Bromo-4-chloro-6-methylaniline** is expected to show signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromine, chlorine, and methyl substituents on the aniline ring.

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts determined by the electronic environment created by the various substituents.

Experimental Protocols

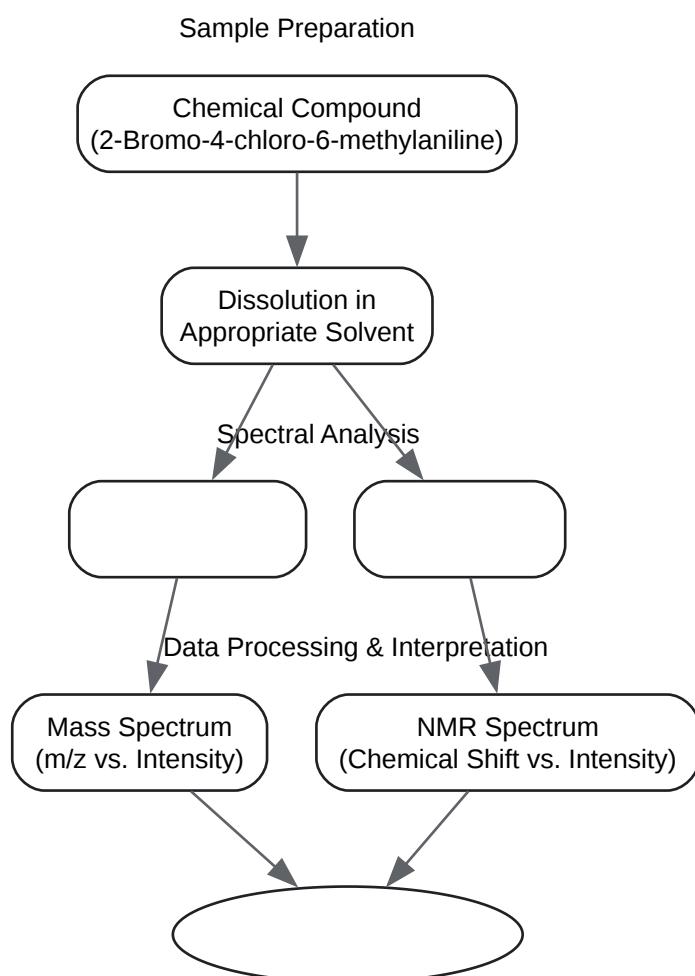
The following are generalized protocols for acquiring spectral data for compounds such as **2-Bromo-4-chloro-6-methylaniline**.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Gas Chromatography:
 - Injector Temperature: Typically set to 250°C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
 - Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
- Mass Spectrometry:
 - Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions and a molecular ion.

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
- Detector: An electron multiplier detects the ions.
- Data Acquisition: The mass spectrum is recorded over a specific m/z range (e.g., 40-500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Sample Preparation:
 - Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - A small amount of an internal standard, such as tetramethylsilane (TMS), is added to reference the chemical shifts to 0 ppm.
 - The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for $^1\text{H-NMR}$:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds between scans is set.
 - Spectral Width: A range of approximately 12-15 ppm is scanned.
- Data Acquisition for $^{13}\text{C-NMR}$:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .

- Relaxation Delay: A delay of 2-5 seconds is used.
- Spectral Width: A range of approximately 0-220 ppm is scanned.

Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like **2-Bromo-4-chloro-6-methylaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics and analysis of **2-Bromo-4-chloro-6-methylaniline**. For definitive structural confirmation and research purposes, it is highly recommended to acquire experimental data on a purified sample of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-BROMO-4-CHLORO-6-METHYLANILINE | 146948-68-7 [chemicalbook.com]
- 3. Cas 146948-68-7,2-BROMO-4-CHLORO-6-METHYLANILINE | lookchem [lookchem.com]
- To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-chloro-6-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125524#spectral-data-for-2-bromo-4-chloro-6-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com